3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one
Description
Significance of Pyrrolopyridinone Frameworks as Privileged Scaffolds in Heterocyclic Chemistry Research
Pyrrolopyridinone frameworks are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery. These structures are considered "privileged scaffolds" due to their ability to bind to a variety of biological targets with high affinity and specificity. The fusion of a pyrrole (B145914) ring with a pyridinone ring creates a rigid, three-dimensional structure that can be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.
The utility of such scaffolds is underscored by the prevalence of nitrogen-containing heterocycles in a vast number of biologically active compounds. The pyrrolopyridinone core, in particular, has been identified as a key structural motif in the development of novel therapeutic agents. Its unique electronic and steric properties make it an ideal starting point for the design of enzyme inhibitors, receptor antagonists, and other modulators of cellular function. The development of dihydropyrrolopyridinone-based inhibitors for various kinases is a testament to the therapeutic potential of this scaffold. researchgate.netnih.gov
Overview of Dihydropyrrolopyridinone Isomers and Related Fused Systems in Academic Inquiry
The versatility of the dihydropyrrolopyridinone scaffold is further enhanced by the existence of multiple constitutional isomers. These isomers differ in the arrangement of the atoms within the fused ring system, leading to distinct chemical and biological properties. An example of a constitutional isomer of the titular compound is 3a,6-Dihydropyrrolo[2,3-c]pyridin-7-one. nih.gov The specific placement of the nitrogen atoms and the carbonyl group, as well as the degree and position of unsaturation, gives rise to a diverse array of molecular shapes and electronic distributions.
The study of these isomers is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. The synthesis and characterization of different dihydropyrrolopyridinone isomers and related fused heterocyclic systems are active areas of academic and industrial research. This exploration allows chemists to systematically investigate the impact of subtle structural modifications on the biological activity of the resulting molecules. The isomerization in complex natural products, such as the conversion between pinnatoxin isomers, highlights how structural rearrangements can significantly alter biological function. mdpi.com
Table 1: Comparison of Dihydropyrrolopyridinone Isomers
| Property | 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one | 3a,6-Dihydropyrrolo[2,3-c]pyridin-7-one nih.gov |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol |
| IUPAC Name | This compound | 3a,6-dihydropyrrolo[2,3-c]pyridin-7-one |
| PubChem CID | Not available | 71302029 |
Research Trajectory and Potential of this compound and Analogous Structures
While specific research on this compound is not extensively documented in publicly available literature, the broader class of dihydropyrrolopyridinone analogs has shown significant promise, particularly in the development of protein kinase inhibitors. Protein kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
A notable area of research is the development of dihydropyrrolopyridinone-based inhibitors of Protein Kinase N (PKN). researchgate.netnih.gov The PKN family of serine/threonine kinases (PKN1, PKN2, and PKN3) are effectors of Rho GTPases and are involved in various cellular processes such as cytoskeleton organization, cell adhesion, and cell cycle control. nih.govcore.ac.uk Consequently, they have emerged as attractive targets for therapeutic intervention.
Researchers have synthesized and evaluated a series of dihydropyrrolopyridinone derivatives for their ability to inhibit PKN isoforms. nih.govox.ac.uk These studies have led to the identification of potent and selective inhibitors, demonstrating the potential of this scaffold in developing novel kinase-targeted therapies. nih.gov For example, a dihydropyrrolopyridinone-based inhibitor, designated as compound 8 in one study, exhibited a high potency for PKN2 with a Kᵢ of 8 nM and a 14-fold selectivity over the closely related PKN1. nih.gov The ability of these compounds to engage the target kinase in a cellular context has been confirmed using assays like the NanoBRET cellular assay. nih.govcore.ac.uk
The structure-activity relationship (SAR) studies of these dihydropyrrolopyridinone-based inhibitors have provided valuable insights for further optimization. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding site of the kinase, revealing key interactions that contribute to their inhibitory activity. cardiff.ac.uk The promising results from these investigations suggest that this compound and its analogs represent a valuable chemical space for the discovery of new therapeutic agents, particularly in the realm of oncology and other diseases driven by aberrant kinase signaling.
Table 2: Investigational Dihydropyrrolopyridinone-Based PKN Inhibitors
| Compound (as referenced in studies) | Target Kinase | Potency (Kᵢ or IC₅₀) | Key Findings |
| Compound 8 nih.gov | PKN2 | Kᵢ = 8 nM | Showed 14-fold selectivity over PKN1. |
| Compound 3 core.ac.uk | PKN2 | IC₅₀ = 170 nM (in a previous benzimidazole (B57391) series) | Docking studies show the 4'-pyridyl group oriented towards a tyrosine residue in the hinge region. core.ac.uk |
| Compounds 3, 8, 9, 11 core.ac.uk | PKN2 | Not specified for all | Confirmed to bind to PKN2 in cells using NanoBRET assay. core.ac.uk |
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3a,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-5H,(H,8,9,10) |
InChI Key |
YSAOTUKWRRKSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=CC21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolopyridinone and Dihydropyrrolopyridinone Systems
Multicomponent Reaction Strategies for Pyrrolopyridinone Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products in a single step from three or more starting materials. mdpi.comcatalysis-conferences.com These reactions are highly valued for their efficiency and ability to generate molecular diversity. mdpi.comcatalysis-conferences.com
Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for the synthesis of various heterocyclic compounds, including lactams, which are core components of the pyrrolopyridinone structure. scispace.comthieme-connect.comthieme-connect.com The unique reactivity of the isocyanide functional group, capable of acting as both a nucleophile and an electrophile, makes it a cornerstone of many MCRs. beilstein-journals.org Reactions like the Ugi and Passerini reactions are prominent examples of IMCRs. beilstein-journals.orgacs.orgmdpi.com These reactions are instrumental in creating peptide-like structures and can be adapted to form cyclic peptidomimetics through subsequent cyclization steps. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide, which can then undergo further transformations to yield the desired lactam-containing heterocycle. mdpi.comfrontiersin.org
Table 1: Overview of Key Isocyanide-Based Multicomponent Reactions
| Reaction Name | Components | Primary Product | Reference |
| Passerini Reaction | Carbonyl compound, carboxylic acid, isocyanide | α-Acyloxy carboxamide | beilstein-journals.org |
| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide | mdpi.com |
A notable variation of the Ugi reaction is the Ugi-Zhu three-component reaction, which involves the reaction of primary amines, aldehydes, and isocyanoacetamides. nih.gov This reaction is a powerful tool for generating highly functionalized polyheterocyclic compounds. nih.govuam.mx When coupled with subsequent cascade processes, such as aza Diels-Alder cycloadditions, the Ugi-Zhu reaction can lead to the formation of complex scaffolds like pyrrolo[3,4-b]pyridin-5-ones. nih.gov This strategy allows for the construction of multiple rings and the introduction of several points of diversity in a single, streamlined process. nih.gov For example, a 5-aminooxazole intermediate formed from an Ugi-Zhu reaction can react with maleic anhydride (B1165640) in a cascade involving an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to assemble the pyrrolo[3,4-b]pyridin-5-one core. nih.gov
Sequential palladium-catalyzed one-pot syntheses have become a cornerstone for the efficient construction of complex heterocyclic frameworks. bohrium.comnih.govmdpi.com These methodologies offer high atom economy, selectivity, and reduce the need for intermediate purification steps, aligning with the principles of green chemistry. bohrium.comnih.gov A variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation, can be combined in a sequential manner to build intricate molecular architectures. bohrium.comnih.govmdpi.com The same palladium catalyst can often facilitate multiple transformations within the one-pot sequence. mdpi.comcatalysis-conferences.com This approach has been successfully applied to the synthesis of various biologically relevant heterocycles, such as spiro-oxindoles and indole (B1671886) derivatives. nih.govmdpi.com The cooperative use of palladium with other metals like copper, ruthenium, and gold can further expand the scope of these synthetic strategies. nih.gov
Table 2: Common Palladium-Catalyzed Reactions in Sequential Syntheses
| Reaction | Bond Formed | Key Reactants | Reference |
| Suzuki-Miyaura Coupling | C-C | Organoboron compound, organohalide | bohrium.commdpi.com |
| Sonogashira Coupling | C-C | Terminal alkyne, organohalide | mdpi.combohrium.com |
| Heck Reaction | C-C | Alkene, organohalide | bohrium.com |
| Buchwald-Hartwig Amination | C-N | Amine, organohalide | mdpi.com |
Iron catalysis has gained prominence as an inexpensive, abundant, and environmentally benign alternative to other transition metals. organic-chemistry.orgbohrium.comsharif.edu Iron(III) catalysts, such as iron(III) chloride and iron(III) perchlorate (B79767), have proven effective in synthesizing pyrrole (B145914) and pyrrolopyrrole derivatives. organic-chemistry.orgrsc.org For instance, an iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water provides a practical and economical route to N-substituted pyrroles. organic-chemistry.orgsharif.edu Furthermore, iron(III) perchlorate catalyzes the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl to form 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org Iron(III) chloride has also been utilized in the synthesis of highly functionalized dihydropyrrolo[2,1-a]isoquinolines through a formal [3+2] cycloaddition cascade. researchgate.net
Transition Metal-Mediated Cyclization and Annulation Protocols
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of complex cyclic and fused heterocyclic systems with high efficiency and selectivity.
Cobalt-catalyzed [2+2+2] cycloaddition reactions are a powerful method for the construction of six-membered rings, including pyridines and benzenes. tcichemicals.comnih.govresearchgate.net This reaction involves the cyclotrimerization of three unsaturated components, such as alkynes and nitriles. tcichemicals.comnih.gov By carefully selecting the substrates, this methodology can be applied to the synthesis of fused pyrrolidine (B122466) systems. For example, the reaction of a diyne with a nitrile in the presence of a cobalt catalyst can lead to the formation of a pyridine (B92270) ring fused to another ring system. tcichemicals.com Air-stable cobalt complexes, such as cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I), have been developed to be effective and reusable catalysts for these transformations. tcichemicals.com The development of in situ generated cobalt catalysts has further expanded the scope of this reaction to include novel substrates and reaction modes. nih.govresearchgate.net
Rhodium-Mediated Cycloaddition Approaches for Pyrrolopyridines
Rhodium catalysts are exceptionally versatile for constructing cyclic systems, particularly through [2+2+2] cycloaddition reactions. This method allows for the efficient assembly of the pyridine ring of the pyrrolopyridine scaffold from simpler, acyclic precursors. The reaction typically involves the cyclotrimerization of an alkyne, a nitrile, and another alkyne, or a completely intramolecular fashion from a cyanodiyne tethered precursor. The choice of rhodium catalyst and its ligand system is crucial for tuning reactivity and selectivity. nih.gov
Microwave irradiation has been shown to significantly enhance the efficiency of these cycloadditions, reducing reaction times from hours to minutes while maintaining high yields. rsc.org For instance, the intramolecular cyclization of N-tosyl-tethered cyanodiynes can be effectively promoted by Wilkinson's catalyst (RhCl(PPh₃)₃) under microwave heating to afford highly functionalized pyridines. rsc.org The versatility of rhodium catalysis is further demonstrated in its ability to facilitate formal cycloadditions between heterocyclic carboxylic acids and alkynes, triggered by C-H activation, to build complex fused pyrone structures. acs.org
Table 1: Examples of Rhodium-Catalyzed Cycloaddition Reactions
| Catalyst | Reactants | Product Type | Heating | Yield |
|---|---|---|---|---|
| RhCl(PPh₃)₃ | N-Tosyl-tethered cyanodiyne | Fused Pyridine | Microwave | High |
| Rh(I) complexes | Yne-ene-allene derivatives | Fused Carbocycles | Conventional | Good-Excellent |
Copper-Catalyzed Electrosynthesis of N-O Heterocycles
The synthesis of nitrogen-containing heterocycles has been greatly advanced by copper catalysis, valued for its low cost, high abundance, and unique reactivity in forming C–N and C–O bonds. researchgate.netacs.orgslideshare.net Concurrently, electrosynthesis has emerged as a powerful, sustainable technique that uses electrical current to drive chemical reactions, often under mild conditions and without the need for chemical redox agents. nih.gov
The intersection of these fields, copper-catalyzed electrosynthesis, represents a promising frontier. While direct copper-catalyzed electrosynthesis of pyrrolopyridinones is an emerging area, the principles are well-established in related transformations. Copper catalysts, particularly Cu(I) and Cu(II) species, are excellent redox catalysts that can facilitate the formation of diverse heterocycles. nih.gov In an electrochemical context, copper can be used as a sacrificial anode or as a catalyst in solution to mediate transformations. For example, electrosynthesis can be used to generate radical species or to facilitate redox cycles that are key to bond-forming events. Visible-light-induced copper catalysis has also been shown to produce more than 10 distinct classes of heterocycles through synergistic catalysis, a principle that could be adapted to electrochemical conditions. nih.gov The development of methods that combine the catalytic prowess of copper with the sustainable nature of electrochemistry holds significant potential for the future synthesis of complex N-heterocycles. nih.gov
Radical Cyclization Approaches to Dihydropyrrolopyridinone Systems
Radical cyclizations offer a powerful method for constructing the saturated pyrrolidine ring of dihydropyrrolopyridinone systems, particularly those containing the 7-azaoxindole core.
Tin-Free Radical Cyclizations for 7-Azaoxindoles and 7-Azaindolines
Historically, radical cyclizations often relied on toxic tin hydrides, such as tributyltin hydride, to generate the necessary radical intermediates. Modern methods, however, focus on tin-free alternatives to improve the environmental and safety profile of the synthesis. An effective tin-free approach for synthesizing 7-azaoxindoles and 7-azaindolines utilizes xanthate-mediated radical chemistry. rsc.orgresearchgate.net
This method involves the cyclization of a radical onto a pyridine ring. The process typically starts from readily available 2,6-dichloropyridine. A key intermediate, an N-acyl-N-(2-chloropyridin-3-yl)acetamide derivative bearing a xanthate group, undergoes a radical cyclization initiated by a peroxide such as lauroyl peroxide. This key step forms the five-membered ring, leading directly to the 7-azaoxindole scaffold in good yields. rsc.org This approach is notable for its experimental simplicity, mild reaction conditions, and tolerance of various functional groups. rsc.orgresearchgate.net More recent advancements include the use of visible light photoredox catalysis to initiate tin-free radical cyclizations, further enhancing the sustainability of these transformations. researchgate.net
Table 2: Tin-Free Xanthate-Mediated Radical Cyclization for 7-Azaoxindoles
| Starting Material | Radical Precursor | Initiator | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Allyl-N-(2-chloropyridin-3-yl)acetamide | Xanthate | Lauroyl Peroxide | 7-Azaindoline derivative | Good | rsc.org |
Cascade Cyclization and Ionic Hydrogenation using Lewis Acid Catalysis
Cascade reactions, where multiple bond-forming events occur in a single pot, provide a highly efficient route to complex molecules from simple precursors. The combination of a Lewis acid-catalyzed cascade cyclization with an in-situ ionic hydrogenation step is a powerful strategy for synthesizing saturated N-heterocycles like dihydropyrrolopyridinones. acs.org
This methodology has been effectively demonstrated for the synthesis of various N-substituted lactams, including pyrrolidinones and piperidones. The reaction typically employs a γ-ketoamide as the starting material, a strong Lewis acid such as aluminum triflate (Al(OTf)₃) to promote the intramolecular cyclization, and a silane (B1218182) reagent like triethylsilane (Et₃SiH) as the hydride source for the ionic hydrogenation. acs.org The process is believed to proceed via the Lewis acid-catalyzed formation of an N-acyliminium ion intermediate, which is then reduced by the silane to yield the final saturated lactam. This one-pot protocol is highly versatile, enabling the construction of diverse five- and six-membered heterocyclic systems in good yields. acs.org
Table 3: Lewis Acid-Catalyzed Cascade Cyclization and Ionic Hydrogenation
| Substrate | Lewis Acid | Hydride Source | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Aryl γ-ketoamide | Al(OTf)₃ | Et₃SiH | N-Aryl Pyrrolidinone | Good | acs.org |
| N-Aryl δ-ketoamide | Al(OTf)₃ | Et₃SiH | N-Aryl Piperidone | Good | acs.org |
Electrochemical Synthesis of Nitrogen Heterocycles
Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods for synthesizing nitrogen heterocycles. By using electricity as the driving force, these reactions can often avoid harsh reagents, minimize waste, and proceed under mild conditions. nih.gov
A key application of electrosynthesis in this area is the generation of N-centered radicals for intramolecular cyclization, a process analogous to the Hofmann–Löffler–Freytag reaction. For instance, N-centered radicals can be generated directly from tosyl-protected amines at an anode in an undivided electrochemical cell. These radicals then undergo a hydrogen atom transfer and subsequent ring closure to form valuable pyrrolidines in good yields and with high chemoselectivity. nih.gov Another innovative electrochemical strategy involves the hydroarylation of alkenes to access dihydroquinazolin-4(1H)-ones, a structure analogous to the target dihydropyrrolopyridinone. This method is driven by electricity, uses methanol (B129727) as the reaction medium, and avoids the need for transition-metal catalysts or chemical redox agents, making it a highly sustainable protocol. mdpi.com
Table 4: Examples of Electrochemical Synthesis of N-Heterocycles
| Reaction Type | Substrate | Key Feature | Product | Reference |
|---|---|---|---|---|
| Dehydrogenative C(sp³)–H Amination | Tosyl-protected amines | Anodic generation of N-radicals | Pyrrolidines | nih.gov |
Strategic Functionalization and Diversification of Pyrrolopyridinone Cores
Once the core pyrrolopyridinone or dihydropyrrolopyridinone scaffold is synthesized, its strategic functionalization is crucial for exploring its chemical and biological potential. The 7-azaindole (B17877) framework, the aromatic parent of the target compound, serves as an excellent model for these diversification strategies. rsc.org
Advances in metal-catalyzed cross-coupling and C-H bond functionalization have provided a powerful toolkit for modifying the 7-azaindole nucleus at nearly every position. nih.govrsc.org
C3-Position: The C3 position of the pyrrole ring is readily functionalized. For example, regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles can be achieved using sulfonyl chlorides. researchgate.net
N1-Position: N-arylation can be accomplished using copper- or palladium-catalyzed coupling reactions. researchgate.net
Pyridine Ring (C4, C5, C6): Functionalization of the electron-deficient pyridine ring often requires specific strategies. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce aryl, heteroaryl, or alkynyl groups at halogenated positions (e.g., C5-bromo or C5-iodo). nih.gov
These methods allow for the introduction of a wide array of substituents, providing access to a diverse library of compounds for further investigation. The ability to selectively modify the core structure is essential for tuning the properties of these molecules. rsc.orgresearchgate.net
Mechanistic Investigations of Pyrrolopyridinone Formation and Transformation
Computational Elucidation of Reaction Mechanisms (DFT/TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the mechanistic details of chemical reactions at a molecular level. researchgate.net These computational methods allow for the in-depth study of molecular geometries, electronic properties, and the energetic landscapes of reaction pathways. chemrxiv.orgjchemrev.com For the formation of pyrrolopyridinones, DFT calculations can model the intricate steps of cyclization and transformation, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
Computational approaches, often using specific levels of theory like B3LYP/6-311+G(d,p), are employed to calculate properties such as molecular orbitals, chemical potentials, and global electrophilicity, which are effective descriptors for predicting reactivity. jchemrev.comnih.gov Furthermore, techniques like Time-Dependent DFT (TD-DFT) are used to characterize electronic structure and spectra, which is crucial for understanding photo-induced reactions. jchemrev.comnih.gov
A fundamental aspect of mechanistic investigation is the characterization of the potential energy surface of a reaction. DFT calculations are pivotal in locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier of a reaction, can be calculated, providing a quantitative measure of the reaction rate.
The thermodynamics of a reaction are dictated by the change in Gibbs free energy (ΔrG′), which is calculated from the standard Gibbs energy (ΔrG′°) and the concentrations of reactants and products. nih.gov A negative ΔrG′ indicates a thermodynamically favorable reaction. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for the formation of the 3a,7-dihydropyrrolo[2,3-b]pyridin-6-one ring system can be constructed. This allows for the identification of the rate-determining step and provides a basis for optimizing reaction conditions to lower activation barriers.
Table 1: Hypothetical Energy Profile for a Key Step in Pyrrolopyridinone Formation This table presents illustrative data on how DFT calculations can be used to compare the energetics of different proposed pathways.
| Species | Pathway A: ΔG (kcal/mol) | Pathway B: ΔG (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +21.7 |
| Intermediate | +5.2 | +8.9 |
| Transition State 2 | +18.6 | +28.4 |
| Product | -15.1 | -15.1 |
Note: Data is hypothetical and for illustrative purposes.
Chemical reactions can proceed through multiple competing pathways, and the final product distribution is determined by the principles of kinetic and thermodynamic control.
Kinetic Control: The kinetically favored product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy (ΔG‡).
DFT calculations are instrumental in distinguishing between these two regimes. jchemrev.com By comparing the activation energies of competing transition states, the kinetically preferred pathway can be identified. nih.gov Similarly, by comparing the relative energies of the final products, the thermodynamic product can be determined. For instance, in a cyclization reaction to form the pyrrolopyridinone core, different regioisomers might be possible. Computational analysis can reveal whether one isomer forms faster (kinetic product) while another is more stable (thermodynamic product). jchemrev.com This understanding is critical for directing the synthesis toward a single, desired isomer by carefully controlling reaction conditions such as temperature and reaction time. nrel.gov
The electronic structure of the reacting molecules is a key determinant of their reactivity. researchgate.net DFT provides powerful tools to analyze this structure, including Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP) surfaces.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and spatial distribution of the HOMO indicate a molecule's ability to donate electrons, while the LUMO describes its electron-accepting character. In reactions like cycloadditions to form the pyrrolopyridinone ring, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and regioselectivity. The shape and distribution of these orbitals can spread across the molecular framework, influencing how different parts of the molecule interact. acs.org
Molecular Electrostatic Potential (MEP): The MEP surface visually maps the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how reactants will approach each other. For example, in the formation of this compound, MEP analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding the understanding of bond formation.
Natural Bond Orbitals (NBO): NBO analysis provides detailed insight into charge delocalization and non-covalent interactions within and between molecules, which can significantly stabilize transition states and influence reaction pathways. researchgate.net
Understanding Catalytic Roles and Reaction Environments
The environment in which a reaction occurs, including the choice of catalyst, solvent, and atmospheric components, profoundly influences its outcome. The synthesis of complex heterocyclic structures like pyrrolopyridinones often relies on carefully controlled catalytic systems to achieve high efficiency and selectivity.
Many synthetic routes leading to aromatic or heteroaromatic systems, including pyrrolopyridinone derivatives, involve oxidation steps. nih.gov These steps are often crucial for the final aromatization of a newly formed ring or for the turnover of a catalytic cycle.
Atmospheric Oxygen: In many catalytic processes, atmospheric oxygen (O₂) can serve as a green and readily available terminal oxidant. researchgate.netmdpi.com For example, in aerobic oxidative coupling reactions, a primary catalyst (like Palladium) can be re-oxidized by O₂, allowing the catalytic cycle to continue. researchgate.net This approach is highly atom-economical and environmentally benign. researchgate.net
Chemical Oxidants: When atmospheric oxygen is not sufficiently reactive, other chemical oxidants may be employed. In the synthesis of pyridine (B92270) N-oxides, a related transformation, hydrogen peroxide (H₂O₂) is often used in conjunction with a catalyst. organic-chemistry.org The choice of oxidant can significantly affect reaction rates and yields. Metal- and oxidant-free conditions are also being developed, sometimes utilizing electrochemical methods to drive the desired transformations. researchgate.net The progress of such oxidation reactions can be monitored by observing the formation of products, for instance, by tracking the absorbance of o-quinone in catechol oxidation using UV-Visible spectroscopy. mdpi.com
[3+2] Cycloaddition reactions are a powerful strategy for constructing the five-membered pyrrolidine (B122466) ring found in the this compound scaffold. nih.gov These reactions involve the combination of a three-atom component (like an azomethine ylide) with a two-atom component (a dipolarophile). Controlling the stereochemistry and regioselectivity of these additions is paramount for synthesizing a specific isomer.
Regioselectivity—the preferential formation of one constitutional isomer over another—can often be controlled by the electronic and steric properties of the dipolarophile. mdpi.com For example, in the three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides, the choice of different dipolarophiles, such as various 1,4-enedione derivatives, can selectively lead to different N-fused pyrrolidinyl spirooxindoles. mdpi.com This substrate-controlled strategy allows for the divergent synthesis of multiple scaffolds from common precursors. mdpi.com
Table 2: Dipolarophile-Controlled Regioselectivity in a Hypothetical Pyrrolopyridinone Synthesis This table illustrates how the choice of substituent on a dipolarophile can direct the outcome of a cycloaddition reaction, leading to different regioisomers.
| Dipolarophile | Substituent (R) | Major Regioisomer | Minor Regioisomer | Regioselectivity Ratio |
| Maleimide | H | Isomer A | Isomer B | >95:5 |
| Methyl Maleimide | CH₃ | Isomer A | Isomer B | 80:20 |
| Phenyl Maleimide | Ph | Isomer B | Isomer A | 10:90 |
| N-Phenylmaleimide | Ph (on N) | Isomer A | Isomer B | >95:5 |
Note: Data is hypothetical and for illustrative purposes to demonstrate the principle of regiocontrol.
By carefully selecting reactants and catalysts, chemists can steer the reaction toward the desired stereochemical and regiochemical outcome, enabling the efficient and precise synthesis of complex molecules like this compound.
Intermediates and Reaction Pathway Mapping
The synthesis of the pyrrolo[2,3-b]pyridin-6-one core, a key structural motif in various functional molecules, has been the subject of detailed mechanistic studies. Research has focused on constructing this bicyclic system through multi-step synthetic pathways that involve carefully designed intermediates and specific catalytic reactions. A notable strategy involves a flexible synthetic approach using a pyridine derivative as a key intermediate, which is then elaborated to form the fused pyrrole (B145914) ring. researchgate.net
One extensively studied pathway relies on mild palladium-catalyzed coupling reactions. researchgate.net A dissertation by Shubhankar Gadre outlines a divergent synthesis for the pyrrolo[2,3-b]pyridone scaffold, which was designed as a potential binder for guanine-cytosine (GC) base pairs in DNA. uni-due.de The synthesis begins with a highly functionalized and orthogonally addressable pyridine intermediate, allowing for selective reactions at different positions. researchgate.netuni-due.de
A plausible mechanism for a key step in the synthetic sequence, a decarboxylative cross-coupling reaction, involves a palladium catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming an ArPd(II) intermediate. uni-due.de This is followed by ligand exchange and subsequent steps that lead to the formation of the desired carbon-carbon bond, ultimately constructing the pyrrolopyridinone framework. uni-due.de
The general synthetic approach can be summarized in the following key stages:
| Stage | Description | Key Intermediates/Reagents | Reaction Type |
| 1. Intermediate Preparation | Synthesis of a heavily substituted pyridine core. researchgate.netuni-due.de | Triple heterohalogenated pyridine researchgate.net | Halogenation, Nitration |
| 2. Core Assembly | Coupling of the pyridine intermediate with other fragments. uni-due.de | Pd(0) catalyst, Aryl halides uni-due.de | Palladium-catalyzed cross-coupling uni-due.de |
| 3. Cyclization | Intramolecular reaction to form the fused pyrrole ring. researchgate.net | Base or catalyst | Intramolecular C-N bond cyclization researchgate.net |
| 4. Final Modification | Hydrogenation or other functional group transformations. uni-due.de | H₂, Pd/C uni-due.de | Catalytic Hydrogenation uni-due.de |
This modular approach allows for the introduction of a wide range of functional elements by making minor changes to the synthetic strategy, which is particularly useful for creating derivatives with specific properties. researchgate.net
Tautomerism Studies in Dihydropyrrolopyridinone Systems
The this compound structure contains a pyridinone ring, which can exhibit tautomerism. Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly results from the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. google.com For the pyrrolopyridinone system, the most significant equilibrium is the lactam-lactim tautomerism.
The two primary tautomeric forms are:
Lactam form: this compound
Lactim form: 1H-Pyrrolo[2,3-b]pyridin-6-ol
The tautomerization process is reversible, and the two forms exist in a dynamic equilibrium. google.com The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. While the lactam form is often predominant in many heterocyclic systems, the lactim form can play a crucial role in the compound's chemical reactivity and biological interactions. Patent literature for modulators of Estrogen-related Receptor alpha (ERRα) containing the pyrrolo[2,3-b]pyridin-6-one scaffold explicitly acknowledges that all tautomeric forms are encompassed by the invention, highlighting the scientific recognition of this phenomenon. google.com
![Lactam-Lactim Tautomerism of this compound. The image shows the chemical structures of the lactam form (this compound) and the lactim form (1H-Pyrrolo[2,3-b]pyridin-6-ol), with a double arrow between them indicating a reversible equilibrium.](https://storage.googleapis.com/llm-assets/images/e6f1636c-9478-4389-9b4e-862d64f0f62e.png)
A comparison of the key features of the two tautomers is presented below:
| Feature | Lactam Form (Pyridin-6-one) | Lactim Form (Pyridin-6-ol) |
| Functional Group | Amide (cyclic) | Imine, Alcohol (enol) |
| Key Moiety | C=O (carbonyl) | C-OH (hydroxyl) |
| Aromaticity | Pyridine ring is non-aromatic | Pyridine ring is aromatic |
| Proton Position | Proton is on the nitrogen atom (N-H) | Proton is on the oxygen atom (O-H) |
Computational and spectroscopic studies on analogous heterocyclic systems are often employed to determine the relative stability and populations of such tautomers in different environments.
Mechanistic Aspects of Biological Interactions and Therapeutic Relevance of Pyrrolopyridinones
Molecular Target Identification and Inhibition Mechanisms
The therapeutic potential of pyrrolopyridinone derivatives is rooted in their ability to selectively bind to and inhibit the function of specific proteins that are critical for cancer cell growth and survival. Researchers have identified key molecular targets and elucidated the mechanisms by which these compounds exert their inhibitory effects.
Cell division cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication during the S-phase of the cell cycle. nih.gov Its role in activating DNA replication origins makes it an attractive target for cancer therapy. nih.govnih.gov Genetic studies have shown that inhibiting Cdc7 can lead to the death of tumor cells, often independent of the p53 tumor suppressor pathway, providing a strong rationale for developing small-molecule Cdc7 inhibitors. nih.govnih.govacs.org
The 2-heteroaryl-pyrrolopyridinone class of compounds were the first potent inhibitors of Cdc7 kinase to be discovered. acs.orgacs.org These compounds function as ATP-mimetic inhibitors, competing with ATP for the binding site in the kinase domain. nih.gov By occupying this site, they block the phosphotransferase activity of Cdc7, preventing the phosphorylation of its downstream targets, such as the minichromosome maintenance (MCM) complex. acs.orgacs.org This inhibition of MCM phosphorylation halts the activation of replication origins, blocks DNA synthesis, and ultimately triggers apoptosis in rapidly dividing cancer cells. acs.orgacs.org Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, suggesting a therapeutic window for cancer treatment. acs.orgacs.org
A notable example from this class is a compound identified as 89S, (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one, which demonstrates a high potency with a Ki value of 0.5 nM against Cdc7. nih.govresearchgate.net This compound effectively inhibits the proliferation of various tumor cell lines and has shown significant tumor growth inhibition in preclinical xenograft models. nih.govresearchgate.net
Beyond kinase inhibition, the pyrrolopyridinone scaffold has been ingeniously adapted to target other critical cancer-related proteins, such as the Bromodomain and Extra-Terminal (BET) family member, BRD4. BRD4 is an epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes. While inhibition of BRD4 has shown therapeutic promise, the development of resistance and protein accumulation can limit the efficacy of inhibitors. thebiogrid.org
To overcome these limitations, researchers have designed novel pyrrolopyridone-based Proteolysis Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules link a pyrrolopyridone-based BRD4 binding moiety to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). This chimeric molecule simultaneously binds to BRD4 and the E3 ligase, bringing them into close proximity and inducing the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.
Significantly, fine structural modifications of the pyrrolopyridone scaffold in these degraders can regulate the degradation of different BRD4 isoforms (long and short). nih.gov This isoform-selective degradation can lead to differential effects on the cell cycle and apoptosis in cancer cells, highlighting a sophisticated level of control achievable through chemical design. nih.gov Docking studies have suggested that these fine-tuned structural changes in the BET degraders may alter how they engage with the bromodomain (BD) of BRD4, thereby influencing the recruitment of the E3 ligase. nih.gov
Separately, derivatives based on an indol-6-yl-pyrrolo[2,3-c]pyridin-7-one scaffold have been synthesized and identified as potent inhibitors of BRD4, further validating the interaction between this heterocyclic system and the BET family of proteins. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Context
The development of potent and selective pyrrolopyridinone-based inhibitors and degraders relies heavily on a deep understanding of their structure-activity relationships (SAR). Through systematic chemical modifications and biological testing, researchers have mapped the structural requirements for effective interaction with their protein targets.
The journey to potent pyrrolopyridinone-based drugs is a prime example of rational design. Starting from an initial hit, such as 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one for Cdc7 inhibition, medicinal chemists conduct SAR studies to identify which parts of the molecule can be modified to improve potency and selectivity. nih.govacs.orgacs.org
For the Cdc7 inhibitors, these studies revealed several key insights:
Ring A (Heteroaromatic Ring): This region binds to the hinge region of the kinase. A pyridin-4-yl ring or a pyrimidin-4-yl residue, with specific substitution patterns, was found to be optimal for potent inhibition. acs.org
Ring B (Pyrrole Nucleus): A central, unsubstituted pyrrole (B145914) ring is strongly associated with high Cdc7 inhibitory activity. acs.orgacs.org
Ring C (Lactam Ring): This part of the scaffold also has specific geometric constraints for maintaining activity. acs.org
These SAR findings demonstrate that while many functionalizations are detrimental, specific, carefully chosen modifications can significantly enhance biological properties. acs.org This principle of rational design, where structural knowledge guides chemical synthesis, is also evident in the development of pyrrolopyrimidine-based kinase inhibitors, which share structural similarities and target the ATP binding site. nih.gov Similarly, the creation of pyrrolopyridone-based BRD4 degraders involved deliberate structural modifications to optimize binding and induce protein degradation. nih.gov
To understand the SAR data at a molecular level, computational techniques like molecular docking and modeling are indispensable. These methods provide a three-dimensional view of how a ligand, such as a pyrrolopyridinone derivative, fits into the binding site of its target protein.
For Cdc7 inhibitors, docking studies have been crucial for analyzing the interaction mechanism and understanding ligand selectivity. nih.govnih.gov These models show how the pyrrolopyridinone core and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues in the ATP-binding pocket of Cdc7. nih.gov Quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity, have been developed based on these docking scores, creating predictive models to guide the design of new, more potent inhibitors. nih.gov
In the context of BRD4 degraders, molecular docking was employed to understand how structural changes to the pyrrolopyridone warhead could influence binding to the BRD4 bromodomain. nih.gov This computational insight helps rationalize the observed differences in isoform degradation selectivity and provides a roadmap for designing next-generation degraders with tailored biological profiles. nih.gov The reliability of these docking methods is often validated by comparing the predicted binding mode with experimentally determined structures, ensuring the models are accurate and reliable for guiding drug design. nih.gov
Modulation of Cellular Pathways by Pyrrolopyridinones
The specific inhibition or degradation of molecular targets like Cdc7 and BRD4 by pyrrolopyridinone derivatives translates into broader effects on complex cellular pathways that govern cell fate. By targeting these key nodes, these compounds can effectively rewire the signaling networks that cancer cells depend on for their uncontrolled growth and survival.
Inhibition of Cdc7 by pyrrolopyridinones directly impacts the cell cycle pathway. By preventing the initiation of DNA synthesis, these compounds cause a blockade in the S-phase. acs.orgacs.org This arrest triggers downstream signaling events that, in cancer cells, often lead to the activation of the apoptotic pathway, a form of programmed cell death. nih.govacs.org The ability to induce apoptosis selectively in tumor cells is a hallmark of an effective anticancer agent.
Pyrrolopyridinone-based BRD4 inhibitors and degraders modulate pathways related to gene transcription. BRD4 is a master regulator that controls the expression of numerous genes, including oncogenes like c-Myc. By displacing BRD4 from chromatin or inducing its complete degradation, these compounds can suppress the transcription of these critical growth-promoting genes. Furthermore, BRD4 inhibition has been shown to suppress fibrotic signaling pathways, indicating a potential therapeutic application beyond oncology, for instance in chronic kidney disease. nih.gov The degradation of BRD4 isoforms can also differentially affect the cell cycle and apoptosis pathways, demonstrating a nuanced modulation of cellular processes. nih.gov
The modulation of these fundamental cellular processes—such as the cell cycle, apoptosis, and transcriptional regulation—underpins the therapeutic relevance of the pyrrolopyridinone scaffold in treating diseases characterized by aberrant cell proliferation and signaling.
Induction of Differential Cell Cycle Arrest and Apoptosis
Pyrrolopyridinone derivatives have emerged as a significant class of compounds in cancer research due to their ability to modulate the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. nih.gov The structural framework of these compounds, particularly the pyrrolo[2,3-d]pyrimidine scaffold, mimics adenine, a natural ligand for ATP, enabling them to act as potent inhibitors of various kinases that are crucial for cell proliferation. nih.gov
Mechanistic studies have shown that certain pyrrolopyridinone analogues can halt the progression of the cell cycle at specific phases. For instance, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which acts as a microtubule inhibitor, was found to cause cell-cycle arrest at the G2/M phase. nih.gov This arrest is often a precursor to apoptosis. nih.gov
The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. Research on specific halogenated pyrrolo[2,3-d]pyrimidine derivatives has provided detailed insights into this process. One potent compound, referred to as 5k, was shown to trigger apoptosis in HepG2 liver cancer cells. researchgate.netnih.gov This was accompanied by a significant, 6.9-fold increase in the levels of caspase-3, a primary executioner enzyme in the apoptotic cascade, and a 2.6-fold increase in the pro-apoptotic protein Bax. nih.gov Concurrently, the level of the anti-apoptotic protein Bcl-2, which functions to inhibit cell death, was reduced by half compared to control cells. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of apoptosis induction. nih.gov Another pyrrolopyrimidine derivative, known as compound 3, was also observed to induce apoptosis in MCF-7 breast cancer cells. nih.gov
These findings highlight that pyrrolopyridinones can selectively target cancer cells by disrupting microtubule dynamics, inhibiting critical kinases, and activating the intrinsic apoptotic pathway. nih.govresearchgate.net
Table 1: Effect of Pyrrolopyridinone Derivatives on Apoptotic Protein Levels
| Compound | Cell Line | Target Protein | Observed Effect | Fold Change vs. Control |
|---|---|---|---|---|
| Compound 5k | HepG2 | Caspase-3 | Upregulation | +6.9 |
| Bax | Upregulation | +2.6 | ||
| Bcl-2 | Downregulation | -2.0 | ||
| Compound 3 | MCF-7 | Apoptosis Induction | Increased | Not specified |
| DHPITO | HCT8, HCT116 | Apoptosis Induction | Increased | Not specified |
Data sourced from studies on various pyrrolopyridinone derivatives. nih.govresearchgate.netnih.govnih.gov
Broader Mechanistic Insights into Biological Activities
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
The pyrrolopyridinone core and its related structures, such as pyrrolidinediones, are found in compounds with significant antimicrobial properties. nih.gov The mechanisms of action for these antibacterial and antifungal agents often involve the disruption of essential cellular structures and pathways in microorganisms. nih.gov
One primary mechanism is the compromise of the bacterial cell wall or membrane. nih.gov Studies on various natural and synthetic compounds show that they can induce morphological changes, leading to cell lysis. nih.gov For example, some antimicrobial agents cause the breakdown of the cell wall, while others lead to the rupture or deformation of the cell membrane. nih.gov
Research into 2,3-pyrrolidinedione derivatives has identified compounds with potent activity against key oral pathogens. nih.gov One promising derivative demonstrated significant antimicrobial effects on the bacterium Streptococcus mutans and the fungus Candida albicans, with activity comparable to chlorhexidine, a widely used oral antiseptic. nih.gov While the precise mechanism for this specific derivative was not fully elucidated, the activity of related compounds often stems from their ability to interfere with microbial membranes or essential metabolic processes. nih.govnih.gov Similarly, studies on 1,5-diarylpyrrole derivatives have reported interesting antibacterial activity, though their antifungal effects were sometimes limited. nih.gov
The general modes of antimicrobial action that could be relevant to pyrrolopyridinones include:
Inhibition of cell wall synthesis.
Disruption of plasma membrane integrity. nih.gov
Inhibition of protein or nucleic acid synthesis. nih.gov
Interference with key metabolic pathways. nih.gov
The effectiveness of these compounds is often linked to their specific chemical substitutions, which influence their ability to penetrate microbial cells and interact with their molecular targets. nih.govnih.gov
Antioxidant Mechanisms
Certain pyrrolopyridinone-related structures exhibit notable antioxidant activity through radical scavenging mechanisms. nih.govnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) like the hydroxyl radical (HO˙), is implicated in various diseases. nih.gov Antioxidants mitigate this damage by neutralizing these reactive species.
Derivatives of 3-hydroxy-3-pyrroline-2-one have been synthesized and evaluated for their antioxidant potential. nih.gov Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing radical scavenging, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), was identified as a particularly effective radical scavenger. nih.gov Theoretical calculations supported this finding, suggesting it is a potent scavenger of the highly damaging hydroxyl radical. nih.gov Its scavenging ability in both polar and non-polar environments was found to be comparable to well-known antioxidants like melatonin (B1676174) and Trolox. nih.gov
The primary antioxidant mechanism for these compounds is direct radical scavenging, where the pyrrolopyridinone derivative donates a hydrogen atom or an electron to neutralize a free radical, thus terminating the damaging chain reaction. nih.govnih.gov
Hypolipidemic Mechanisms
Derivatives of pyrroles and pyrrolidones have demonstrated potential in modulating lipid metabolism, suggesting hypolipidemic (lipid-lowering) effects. nih.govsemanticscholar.org Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for atherosclerosis and cardiovascular disease. semanticscholar.org
One key mechanism involves the inhibition of enzymes crucial for lipid synthesis and transport. Pyripyropene A (a compound containing a pyridine (B92270) and a pyrrolidinone-like structure) and its derivatives have been identified as selective inhibitors of sterol O-acyltransferase 2 (SOAT2). nih.gov SOAT2 is an enzyme involved in the absorption and storage of dietary cholesterol in the intestines and liver. By selectively inhibiting this enzyme, a derivative known as PRD125 significantly lowered total plasma cholesterol and reduced the formation of atherosclerotic lesions in animal models. nih.gov
Another class of compounds, N-(4-benzoylphenyl) pyrrole-2-carboxamides, has also shown significant lipid-lowering activity. semanticscholar.org In rat models with Triton WR-1339-induced hyperlipidemia, these compounds effectively reduced elevated triglyceride levels and increased the levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health. semanticscholar.org The mechanism is thought to be related to the structural features of the molecules, including a heterocyclic aromatic ring and a carboxamide linkage, which may interact with targets that regulate lipoprotein metabolism, similar to fibrate drugs. semanticscholar.org
Furthermore, some pyrrolidone derivatives are known to interact with lipid membranes, which could influence lipid transport and metabolism. nih.gov The modulation of key enzymes in lipid metabolism, such as ATP-citrate lyase (ACLY) or fatty acid synthase (FASN), represents another potential mechanism by which these compounds could exert hypolipidemic effects. frontiersin.org
Table 3: Compounds Mentioned in the Article
| Compound Name | Core Structure/Class |
|---|---|
| 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one | Pyrrolopyridinone |
| 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine | Pyrrolo[2,3-d]pyrimidone Nucleoside |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 3-Hydroxy-3-pyrroline-2-one |
| ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Pyrrolo[2,3-b]quinoxaline |
| Pyrrolyldihydropyrazino[1,2-a]indoletrione | Indole-based Pyrrole Analogue |
| N-(4-benzoylphenyl) pyrrole-2-carboxamide | Pyrrole-2-carboxamide |
| Pyripyropene A | Pyridine/Pyrrolidinone-like |
| 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Pyrrolo[2,3-b]pyridin-2-one |
| 2,3-pyrrolidinedione | Pyrrolidinedione |
| 1,5-diarylpyrrole | Diarylpyrrole |
| Adenine | Purine |
| Bax | Protein |
| Bcl-2 | Protein |
| Caspase-3 | Protein (Enzyme) |
| Chlorhexidine | Antiseptic |
| Cyclooxygenase (COX-1, COX-2) | Protein (Enzyme) |
| Interferon-gamma (IFNγ) | Cytokine |
| Interleukin-2 (IL-2) | Cytokine |
| Interleukin-4 (IL-4) | Cytokine |
| Interleukin-5 (IL-5) | Cytokine |
| Leukotrienes | Lipid Mediator |
| Melatonin | Hormone/Antioxidant |
| Prostaglandins | Lipid Mediator |
| Sterol O-acyltransferase 2 (SOAT2) | Protein (Enzyme) |
| Trolox | Antioxidant |
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. For pyrrolopyridinone systems, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms and for studying the potential for isomerism and tautomerism.
The position of substituents on the pyrrolo[2,3-b]pyridine ring system significantly influences the chemical shifts observed in the NMR spectra. In the case of a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, detailed ¹H and ¹³C NMR data have been reported. researchgate.net The analysis of coupling constants between adjacent protons provides critical information about the substitution pattern on the aromatic rings.
Furthermore, the presence of lactam-lactim tautomerism is a key consideration in this class of compounds. The equilibrium between the keto (lactam) and enol (lactim) forms can be investigated by NMR spectroscopy, often by observing changes in the spectra in different solvents or at varying temperatures. The location of the nitrogen atom within the pyridine (B92270) ring and the nature of any substituents can markedly influence the position of this tautomeric equilibrium.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrrolo[2,3-b]pyridine Analog (5-Bromo-1H-pyrrolo[2,3-b]pyridine) in DMF-d7 researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 11.91 (bs) | - |
| H2 | 7.63 (t, J = 2.8 Hz) | 128.2 (C2) |
| H3 | 6.50 (m) | 100.0 (C3) |
| H4 | 8.20 (d, J = 2.0 Hz) | 130.3 (C4) |
| H6 | 8.30 (d, J = 2.2 Hz) | 142.9 (C6) |
| - | - | 147.5 (C8) |
| - | - | 122.1 (C7) |
| - | - | 111.1 (C5) |
Data is for a related compound and serves to illustrate the application of the technique.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For a compound like 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one with a molecular formula of C₇H₆N₂O, the expected exact mass would be calculated and compared to the experimentally determined value. For instance, the related isomer 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has a calculated molecular weight of 134.14 g/mol . nih.gov HRMS would be able to confirm the elemental composition of C₇H₆N₂O.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For a pyrrolopyridinone structure, key characteristic absorptions would be expected. The presence of a carbonyl group (C=O) in the lactam ring would give rise to a strong absorption band typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrrole (B145914) and/or lactam moiety would be observed in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system. For pyrrolo[2,3-b]pyridine derivatives, the fused aromatic system constitutes the primary chromophore. The position and intensity of the absorption bands can be influenced by the presence of substituents and the solvent. Computational studies on related azaindoles have been used to predict their electronic spectra, which can aid in the interpretation of experimental data. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, and bond angles.
For the pyrrolo[2,3-b]pyridine scaffold, X-ray crystallography can confirm the planar or near-planar nature of the fused ring system. It can also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. For example, in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of molecules are connected by N—H···N hydrogen bonds to form inversion dimers. researchgate.net This level of structural detail is invaluable for understanding the physical properties and potential biological activity of the compound.
Table 2: Illustrative Crystallographic Data for a Related Compound (5-Bromo-1H-pyrrolo[2,3-b]pyridine) researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
Data is for a related compound and serves to illustrate the application of the technique.
Electrochemical Techniques for Mechanistic and Reactivity Studies
Electrochemical techniques, such as cyclic voltammetry, can provide insights into the redox properties of a molecule and can be used to study reaction mechanisms and reactivity. The pyrrole moiety is known to be electrochemically active and can undergo oxidation to form conductive polymers.
The electrochemical behavior of pyrrolo[2,3-b]pyridin-6-one derivatives would be influenced by the electron-donating and -withdrawing nature of the substituents on the ring system. By studying the oxidation and reduction potentials, it is possible to gain information about the electronic structure of the molecule and its propensity to participate in electron transfer reactions. Such studies are relevant for understanding the potential applications of these compounds in materials science and for probing their roles in biological redox processes. The electropolymerization of pyrrole and its derivatives has been studied, and these methodologies could be applied to investigate the reactivity of the pyrrolopyridinone core.
Computational Chemistry for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. It is used to determine various molecular properties, including optimized geometry, electronic distribution, and orbital energies. Time-Dependent DFT (TD-DFT) extends these principles to study excited states, making it invaluable for predicting spectroscopic properties.
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one scaffold, DFT calculations, often using a functional like B3LYP, would determine key bond lengths, bond angles, and dihedral angles.
In studies of analogous fused heterocyclic systems, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations have been used to refine and understand their molecular structure. nih.gov For this related quinazolinone, the benzene (B151609) and pyrimidine (B1678525) rings were found to be nearly coplanar. nih.gov The dihydropyrrole ring, however, exhibited a slight deviation from this plane, with the flap atom having the largest displacement. nih.gov A similar analysis of this compound would reveal the planarity of its fused ring system and identify any conformational puckering in the dihydropyrrole moiety, which can significantly influence its interaction with biological targets.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For instance, theoretical calculations on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one using DFT (B3LYP) determined a HOMO-LUMO gap of 4.8208 eV, indicating a relatively high stability for that molecule. nih.govresearchgate.net A similar analysis for this compound would provide crucial data on its electronic character and reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|---|
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | DFT/B3LYP | -6.4559 | -1.6351 | 4.8208 |
Data derived from studies on an analogous compound to illustrate the type of information generated by HOMO-LUMO analysis. researchgate.net
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (sites for electrophilic attack), while blue areas indicate positive potential (sites for nucleophilic attack).
For this compound, an MEP analysis would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms as regions of negative potential, making them likely sites for hydrogen bonding. The hydrogen atoms, particularly any N-H protons, would be expected to show positive potential. This information is vital for predicting intermolecular interactions, including how the molecule might bind within the active site of a protein. Related techniques like Hirshfeld surface analysis have been used to study intermolecular contacts in crystals of similar molecules, revealing the dominance of specific interactions like H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts. nih.govnih.gov
Advanced Quantum Chemical Methods for Spectroscopic Property Prediction and Interpretation
Quantum chemical methods, particularly TD-DFT, are employed to predict various spectroscopic properties, which can then be compared with experimental results to confirm a molecule's identity and structure. Calculations can forecast UV-visible absorption spectra by determining the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying orbitals. Furthermore, vibrational frequencies from IR and Raman spectroscopy can be calculated, helping to assign specific peaks in an experimental spectrum to particular bond stretches or bends within the molecule. These theoretical calculations provide a powerful tool for structural elucidation and verification of synthetic products.
In Silico Approaches for Structure-Based Drug Design and Target Binding Prediction
The pyrrolo[2,3-b]pyridine core and its isomers are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds designed to interact with specific biological targets. In silico techniques, such as molecular docking, are central to the modern drug discovery process. These methods predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.
Derivatives of closely related pyrrolopyridine scaffolds have been investigated as inhibitors for several important enzyme classes. For example, derivatives of 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine have been designed as potential Janus Kinase (JAK) inhibitors for treating rheumatoid arthritis. researcherslinks.com Molecular docking studies of these compounds into the JAK3 active site identified key hydrogen bond interactions with hinge region residues like GLU 903 and LEU 905. researcherslinks.com Similarly, pyrrolo[2,3-d]pyrimidine analogs have been developed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), and 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearcherslinks.comnih.govtriazole derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for necroptosis-related diseases. mdpi.comnih.gov In the latter case, docking revealed that the inhibitor binds to an allosteric pocket, forming critical hydrogen bonds with ASP156. nih.gov
These examples demonstrate a common strategy: using the core scaffold of a molecule like this compound as a starting point, medicinal chemists can use computational docking to guide the synthesis of derivatives with improved potency and selectivity for a specific protein target.
Table 2: Examples of In Silico Drug Design Applications for Related Scaffolds
| Scaffold Class | Target Protein | Therapeutic Area | Key Findings from In Silico Studies |
|---|---|---|---|
| 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | Janus Kinase (JAK) 3 | Rheumatoid Arthritis | Identified key interactions with hinge residues (GLU 903, LEU 905) in the ATP binding site. researcherslinks.com |
| Pyrrolo[2,3-d]pyrimidine | Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases | Docking studies supported a molecular hybridization strategy to design potent inhibitors. mdpi.com |
Emerging Research Applications of Pyrrolopyridinone Derivatives
Materials Science and Optoelectronic Applications
The versatility of the pyrrolopyridinone core makes it an attractive building block for novel organic functional materials. By modifying the core structure or adding various functional groups, researchers can manipulate the electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport capabilities of these molecules, tailoring them for specific optoelectronic applications.
Nitrogen-doped (N-doped) nanographenes are a class of materials that intentionally introduce nitrogen atoms into the carbon lattice of graphene fragments. acs.org This "doping" process alters the electronic structure, creating materials with tunable band gaps and enhanced properties compared to their all-carbon counterparts. acs.org Pyrrolopyridinone derivatives serve as ideal precursors or building blocks for creating these sophisticated structures. The intrinsic presence of nitrogen atoms within their fused ring system provides a direct route to incorporating nitrogen into the final nanographene structure.
The synthesis of N-doped nanographenes often involves high-temperature cyclization and dehydrogenation reactions of custom-designed polycyclic aromatic precursors containing nitrogen. acs.org The pyrrolopyridinone skeleton can be incorporated into larger aromatic systems that, upon reaction, form well-defined N-doped nanographene structures. This method allows for precise control over the location and concentration of nitrogen atoms, which is crucial for tuning the material's electronic and photoluminescent properties. acs.org For instance, a highly luminescent N-doped nanographene, N-DBOV, has been synthesized and shown to be sensitive to pH and metal ions, making it a promising candidate for optical imaging and sensing applications. acs.org
The development of efficient and stable organic semiconductors is critical for the advancement of OLEDs and organic solar cells (OSCs). Pyrrolopyridinone derivatives, and closely related nitrogen-containing heterocycles like diketopyrrolopyrrole (DPP) and pyrene-pyridine systems, are being investigated for these applications due to their excellent charge transport and photophysical properties. nih.govresearchgate.net
In OLEDs, these materials can function as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials. nih.govnih.gov The electron-donating pyrrole (B145914) moiety and the electron-accepting pyridine (B92270) moiety can create a molecule with a distinct donor-acceptor character, which is beneficial for charge separation and transport. Pyrene-pyridine derivatives have been successfully used as HTMs in solution-processed OLEDs, demonstrating good device performance at low driving voltages. nih.gov Furthermore, pyrene-benzimidazole derivatives have been developed as novel blue emitters, with one prototype achieving an external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². nih.gov
In the realm of organic solar cells, DPP derivatives have been blended with fullerene acceptors to create the photoactive layer. researchgate.net The performance of these solar cells is highly dependent on factors such as the donor-acceptor blend ratio and thermal annealing conditions. Research on one such DPP derivative functionalized with an aldehyde group achieved a power conversion efficiency (PCE) of 1.76%. researchgate.net The favorable electronic properties and processability of these pyrrole-based systems highlight the potential of pyrrolopyridinone derivatives for photovoltaic applications.
| Device Type | Compound Class | Function | Key Performance Metric |
| OLED | Pyrene-Benzimidazole Derivative | Blue Emitter | EQE: 4.3% |
| OLED | Pyrene-Benzimidazole Derivative | Blue Emitter | Luminance: 290 cd/m² |
| Organic Solar Cell | Diketopyrrolopyrrole (DPP) Derivative | Donor | PCE: 1.76% |
Table 1: Performance of Pyrrole-Related Derivatives in Optoelectronic Devices
Resistive memory devices, or memristors, are next-generation non-volatile memory technologies that operate by switching between a high-resistance state (HRS or 'OFF') and a low-resistance state (LRS or 'ON'). mdpi.comnih.gov Organic materials are attractive for these applications due to their flexibility, low cost, and tunable electronic properties. mdpi.com While direct studies on 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one for this purpose are nascent, related molecular semiconductors are showing significant promise.
The mechanism of resistive switching in organic materials often involves the formation and rupture of conductive filaments or charge trapping within the material. nih.govrsc.org The ability of pyrrolopyridinone derivatives to be easily oxidized and reduced makes them potential candidates for the active layer in such devices. Pyrene-affixed triazoles, for example, have been used to create robust, non-volatile resistive memory devices with low switching voltages and high ON/OFF ratios. rsc.org Similarly, electropolymerized films of metallopolymers have demonstrated excellent resistive memory switching with high stability over 500 cycles and a large ON/OFF current ratio of 100–1000. nih.gov These findings suggest that the electronic characteristics of the pyrrolopyridinone scaffold could be harnessed for data storage applications.
| Material | Device Feature | Performance Metric |
| Electropolymerized Diruthenium Metallopolymeric Film | ON/OFF Current Ratio | 100–1000 |
| Electropolymerized Diruthenium Metallopolymeric Film | Stability | Stable for 500 cycles |
| Lignin-based Memristor | Data Retention | Long retention time |
Table 2: Performance Characteristics of Organic Resistive Memory Devices
Visible light photopolymerization is a process that uses light to initiate a chain reaction, converting liquid monomers into a solid polymer. This technology is crucial for applications like 3D printing and dental fillings. The key component in this process is the photoinitiator, a molecule that absorbs light and generates reactive species (radicals) to start the polymerization.
Pyrrolopyridinone derivatives and their analogs are being explored as high-performance photoinitiators. researchgate.net A derivative of pyrrolo[3,2-b]pyrrole, which shares a similar core structure, has been synthesized and investigated as a one-component free radical photoinitiator. researchgate.net This compound, when exposed to 365 nm and 405 nm LED light, can generate radicals and effectively initiate the polymerization of monomers. researchgate.net The efficiency of these photoinitiators is often enhanced when used in two-component systems with additives like amines or iodonium (B1229267) salts. researchgate.net The strong absorption in the visible light spectrum and the ability to efficiently generate radicals make pyrrole-based structures like pyrrolopyridinones highly suitable for advanced photopolymerization applications. researchgate.net
Catalysis and Industrial Chemical Processes
The application of heterocyclic compounds in catalysis is a well-established field. The nitrogen atoms in the pyrrolopyridinone ring system can act as Lewis basic sites, allowing them to coordinate to metal centers and function as ligands in transition-metal catalysis. Furthermore, the aromatic system can be involved in various catalytic cycles. While specific research into the catalytic use of this compound is an emerging area, the broader class of N,S-containing heterocycles, synthesized from related starting materials, has been explored for potential applications. mdpi.com For example, the synthesis of dithiolopyridines, which involves reactions of dithiomalondianilide, points to the utility of related structures in building complex molecules that could have catalytic or pharmacological applications. mdpi.com
Photochemical and Electronic Modulation Studies for Material Design
A central theme in the application of pyrrolopyridinone derivatives is the ability to modulate their photochemical and electronic properties through targeted chemical synthesis. By strategically adding electron-donating or electron-withdrawing groups to the core structure, researchers can fine-tune the molecule's HOMO and LUMO energy levels. This control is fundamental for designing materials with specific functions.
For instance, in the context of OLEDs and solar cells, adjusting the energy levels is crucial for matching with other materials in the device to ensure efficient charge injection, transport, and separation. researchgate.net The synthesis of various 2,1,3-benzothiadiazole (B189464) derivatives, which are also donor-acceptor systems, demonstrates how chemical modification can alter photoluminescent properties for use in OLEDs, solar cells, and fluorescent probes. researchgate.net Similarly, in the design of photoinitiators, modifications to the pyrrolopyridinone structure can shift its absorption spectrum to match the wavelength of the light source (e.g., a specific LED) and enhance its efficiency in generating radicals. researchgate.net This principle of structure-property relationships is the cornerstone of designing next-generation organic materials based on the pyrrolopyridinone scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
